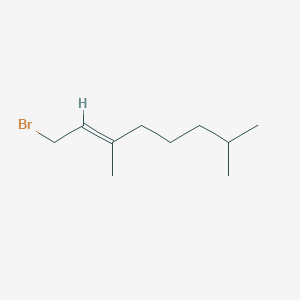

1-Bromo-3,7-dimethyloct-2-ene

Description

Overview of Brominated Alkenes as Pivotal Intermediates in Organic Synthesis

Brominated alkenes, or bromoalkenes, are a class of organic compounds that feature a bromine atom attached to a carbon-carbon double bond. These compounds serve as versatile intermediates in a wide array of chemical transformations. Their utility stems from the reactivity of both the carbon-bromine bond and the double bond, allowing for a diverse range of functionalization reactions.

The presence of the bromine atom, an effective leaving group, facilitates nucleophilic substitution reactions. Furthermore, the double bond can participate in addition reactions and various coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing complex molecular architectures. The Wohl-Ziegler reaction, which involves the allylic or benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS), is a classic method for introducing bromine into a molecule at a position adjacent to a double bond. wikipedia.orgchemistryscore.com This process proceeds via a radical chain mechanism. chemistryscore.com

The regioselectivity of reactions involving bromoalkenes can often be controlled by the specific reaction conditions and the nature of the substituents on the alkene. researchgate.net For instance, the halogenation of electron-deficient alkenes can lead to a mixture of regio- and stereoisomers, with the product ratio influenced by the stability of the intermediate anionic complex. researchgate.net

Strategic Importance of 1-Bromo-3,7-dimethyloct-2-ene (B6160025) within Terpenoid Chemistry and Analogue Synthesis

Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. mdpi.com They exhibit a wide range of biological activities and are valuable in the pharmaceutical, agricultural, and fragrance industries. numberanalytics.comepo.org The synthesis of complex terpenoids often relies on the use of versatile building blocks that can be elaborated into the desired target molecules. nih.govnih.gov

This compound, a brominated monoterpenoid, is a key intermediate in the synthesis of various terpenoids and their analogues. prepchem.comrsc.org Its structure, featuring a bromine atom at the C1 position and a double bond between C2 and C3, allows for a range of chemical modifications. For example, it can be used in the synthesis of other functionalized terpenoids through nucleophilic substitution at the C1 position or by reactions involving the double bond. The synthesis of 8-benzyloxy-1-bromo-3,7-dimethyl-oct-2-ene from 8-benzyloxy-3,7-dimethyl-1-octen-3-ol highlights its utility as a precursor. prepchem.com

Furthermore, this compound and its isomers are valuable in creating novel compounds. For instance, (Z)-1-Bromo-3,7-dimethylocta-2,6-diene is a known compound in chemical literature. ambeed.com The related compound, 1-bromo-3,7-dimethyloctane (B123281), is synthesized from dihydrocitronellol and is a crucial building block for complex organic molecules. The synthesis of ionic liquids, such as 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazolium tetrafluoroborate (B81430), also utilizes brominated dimethyloctene derivatives as starting materials. rsdjournal.orgresearchgate.net

Historical Context and Evolution of Research on this compound and Related Structures

The study of terpenes and their derivatives has a long history, dating back to the 19th century with the isolation and characterization of the first terpenoids. numberanalytics.com The development of new synthetic methods and analytical techniques has significantly advanced the field. thieme-connect.com

Early research into the bromination of terpene-related structures, such as dihydromyrcene, using N-bromosuccinimide, revealed the complexity of these reactions, often yielding heterogeneous mixtures of brominated products. rsc.org The analysis of these mixtures was challenging with the spectroscopic methods available at the time. rsc.org

Over the years, more selective and efficient methods for the synthesis of specific brominated terpenoids have been developed. For example, the synthesis of (E)-1-bromo-3,7-dimethylocta-2,6-diene from geraniol (B1671447) has been reported. acs.org Research has also focused on the use of these brominated compounds as precursors for other valuable chemicals, including fragrances and pharmaceuticals. epo.org The development of catalytic methods for the hydrohalogenation of internal alkenes to produce linear alkyl halides represents a significant advancement in this area. nih.gov

Current Research Landscape and Future Trajectories for Halogenated Alkenes in Academia

Current research on halogenated alkenes continues to be an active area in organic chemistry. A major focus is the development of new catalytic methods for the selective functionalization of alkenes. nih.govnih.gov This includes the development of enantioselective halofunctionalization reactions, which are crucial for the synthesis of chiral molecules. nih.gov

The investigation of the mechanisms of reactions involving halogenated alkenes is another important area of research. tandfonline.com Understanding these mechanisms allows for the development of more efficient and selective synthetic methods. For instance, studies on the mechanism of the Wohl-Ziegler reaction have provided insights into the radical processes involved in allylic bromination. wikipedia.org

Future research in this field is likely to focus on the development of more sustainable and environmentally friendly methods for the synthesis and use of halogenated alkenes. This includes the use of less toxic reagents and solvents, as well as the development of catalytic systems that can operate under milder reaction conditions. The use of halogenated alkenes in the synthesis of new materials with novel properties is also an emerging area of research.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | (E)-1-bromo-3,7-dimethyloct-2-ene | 95653-62-6 | C₁₀H₁₉Br | 219.16 |

| 1-Bromo-3,7-dimethyloctane | 1-bromo-3,7-dimethyloctane | 3383-83-3 | C₁₀H₂₁Br | 221.18 nih.gov |

| (Z)-1-Bromo-3,7-dimethylocta-2,6-diene | (Z)-1-Bromo-3,7-dimethylocta-2,6-diene | 25996-10-5 | C₁₀H₁₇Br | 217.15 |

| 1-Bromo-3,7-dimethylocta-2,6-diene | 1-Bromo-3,7-dimethylocta-2,6-diene | Not Available | C₁₀H₁₇Br | 217.15 nih.gov |

| 1-Bromo-3,7-dimethyloct-4-ene | 1-bromo-3,7-dimethyloct-4-ene | Not Available | C₁₀H₁₉Br | 219.16 nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H19Br |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

(E)-1-bromo-3,7-dimethyloct-2-ene |

InChI |

InChI=1S/C10H19Br/c1-9(2)5-4-6-10(3)7-8-11/h7,9H,4-6,8H2,1-3H3/b10-7+ |

InChI Key |

BACGLUDWGPIBDF-JXMROGBWSA-N |

Isomeric SMILES |

CC(C)CCC/C(=C/CBr)/C |

Canonical SMILES |

CC(C)CCCC(=CCBr)C |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 1 Bromo 3,7 Dimethyloct 2 Ene

Regio- and Stereoselective Bromination Approaches

Direct bromination of unsaturated hydrocarbons offers a straightforward route to 1-bromo-3,7-dimethyloct-2-ene (B6160025). However, controlling the position and stereochemistry of the incoming bromine atom is a significant challenge due to the presence of multiple reactive sites in the precursor molecules.

Peroxide-catalyzed hydrobromination of dienes proceeds via a free-radical mechanism, which typically leads to anti-Markovnikov addition of hydrogen bromide across a double bond. This strategy can be employed for the synthesis of this compound from precursors like myrcene (B1677589) or ocimene. The reaction is initiated by the homolytic cleavage of a peroxide initiator, which then abstracts a hydrogen atom from HBr to generate a bromine radical. This radical adds to the more substituted carbon of a double bond, forming a more stable radical intermediate, which then abstracts a hydrogen atom from another HBr molecule to yield the final product and propagate the chain reaction. The regioselectivity is dictated by the stability of the resulting carbon radical.

The use of dienone reagents, such as 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCO), provides a mild and selective method for the bromination of polyenes. rsc.org TBCO acts as a source of electrophilic bromine, which can selectively react with the more nucleophilic double bond in a polyene. The reaction of TBCO with geranyl cyanide has been shown to produce brominated products, suggesting its potential for the selective bromination of similar terpenoid structures to yield this compound. rsc.org The presence of a phase-transfer catalyst, such as cetyltrimethylammonium bromide, can enhance the efficiency of this selective bromination under very mild conditions. rsc.org This method offers an advantage in controlling the regioselectivity of the bromination, which is often a challenge with other brominating agents.

Co-halogenation reactions, where a halogen and an alcohol are added across a double bond, can be utilized for the synthesis of bromo-functionalized intermediates that can be further converted to this compound. For instance, the reaction of a monoterpene like nerol (B1678202) with a halogenating agent in the presence of an alcohol leads to the formation of a 7-alkoxy-6-halo-3,7-dimethyloct-2-en-1-ol. google.comgoogle.com This intermediate can then undergo dehydrohalogenation to yield a diene, which could potentially be a precursor to the target compound. The choice of halogenating agent can include N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DDH), and the reaction is typically carried out in an anhydrous alcohol like methanol (B129727) or ethanol (B145695) at controlled temperatures. google.comgoogle.com

Conversion from Related Alcohols and Olefins

An alternative and widely used approach to synthesize this compound involves the conversion of readily available monoterpenoid alcohols and olefins. This strategy often provides better control over the stereochemistry of the final product.

Monoterpenoid alcohols such as geraniol (B1671447) and nerol are excellent starting materials for the synthesis of this compound. These alcohols can be converted to their corresponding bromides through various methods. One common approach involves the use of N-bromosuccinimide (NBS) in the presence of triphenylphosphine (B44618) (PPh3). nih.gov This reaction proceeds via the formation of a phosphonium (B103445) bromide intermediate, which is then displaced by the bromide ion in an SN2 fashion, leading to the desired allylic bromide. The stereochemistry of the starting alcohol is generally retained in the product. For example, (E)-1-bromo-3,7-dimethylocta-2,6-diene (geranyl bromide) can be synthesized from geraniol. cymitquimica.comcardiff.ac.uk Similarly, nerol can be converted to its corresponding bromide. nih.govnih.gov

Table 1: Synthesis of this compound from Monoterpenoid Alcohols

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Geraniol | PBr₃, Et₂O | (E)-1-Bromo-3,7-dimethylocta-2,6-diene | 30-95 | nih.gov |

| Nerol | PBr₃, THF | (Z)-1-Bromo-3,7-dimethylocta-2,6-diene | 68 | nih.gov |

| Geraniol | NBS, PPh₃, CH₂Cl₂ | (E)-1-Bromo-3,7-dimethylocta-2,6-diene | Not specified | nih.gov |

| Nerol | N-bromosuccinimide, Ethanol | 6-bromo-7-ethoxy-3,7-dimethyloct-2-en-1-ol | Not specified | google.com |

Phosphorous bromide reagents, particularly phosphorus tribromide (PBr₃), are highly effective for the conversion of allylic alcohols like geraniol and nerol into this compound. nih.govnih.govgoogle.com The reaction typically proceeds by the formation of a phosphite (B83602) ester intermediate, which then undergoes nucleophilic attack by the bromide ion, leading to the formation of the alkyl bromide and a phosphorous-containing byproduct. The reaction is often carried out in an ethereal solvent such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) at low temperatures to control reactivity and minimize side reactions. nih.govnih.gov This method is advantageous due to the high yields and the relatively straightforward procedure. For instance, the treatment of geraniol with PBr₃ can yield geranyl bromide in good yields. nih.gov Similarly, nerol can be converted to neryl bromide. nih.gov

Multi-Step Synthesis from Diene Precursors

The structural backbone of this compound is rooted in the terpene family, making acyclic dienes and dienols logical starting materials. Multi-step syntheses from these precursors often involve sequential reactions to install the required functional groups and establish the correct double bond geometry.

A classic strategy for introducing unsaturation in a specific location involves an addition-elimination sequence. While direct hydrobromination of a diene followed by elimination to form this compound is not extensively documented, a plausible pathway can be constructed based on established reactions with similar terpenic structures. A related approach involves the halogenation-dehydrohalogenation of nerol (3,7-dimethylocta-2,6-dien-1-ol) derivatives.

A hypothetical multi-step synthesis could start with a readily available terpene diol. The process would involve selective reaction at one of the double bonds, followed by elimination to generate the target allylic bromide structure. For instance, the catalytic bromohydroxylation of a terpene like geraniol can produce a bromo-diol intermediate, such as 6-Bromo-3,7-dimethyl-oct-2-ene-1,7-diol. researchgate.net A subsequent sequence of protection and elimination steps could theoretically yield the desired product.

Table 1: Plausible Reaction Sequence from a Dienol Precursor

| Step | Reaction | Reagents & Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Bromohydroxylation | N-Bromosuccinimide (NBS), H₂O | 6-Bromo-3,7-dimethyl-oct-2-ene-1,7-diol researchgate.net | Selective functionalization of the C6-C7 double bond. |

| 2 | Selective Protection | Di-tert-butyl-dimethylsilyl chloride (TBDMSCl), Imidazole | Protects the primary C1 alcohol. | Differentiates the two hydroxyl groups. |

| 3 | Dehydration (Elimination) | Martin's Sulfurane or other dehydrating agent | Forms a new double bond at C6-C7 or C7-C8. | Not directly yielding the target. A different approach is needed. |

| Alternative Step 1 | Allylic Bromination | PBr₃ or CBr₄/PPh₃ | (E)-1-Bromo-3,7-dimethylocta-2,6-diene (Geranyl bromide) cymitquimica.com | Conversion of the allylic alcohol (geraniol) to an allylic bromide. |

| Alternative Step 2 | Selective Reduction | Catalytic hydrogenation (e.g., Wilkinson's catalyst) | this compound | Selective reduction of the less substituted C6-C7 double bond. |

This table presents a hypothetical pathway based on established chemical transformations for related compounds.

Chemoenzymatic and Biocatalytic Strategies for Related Structural Motifs

Chemoenzymatic and biocatalytic methods offer powerful tools for the synthesis of complex molecules like terpenes, providing high selectivity under mild conditions. chemrxiv.orgresearchgate.net These strategies are particularly relevant for installing functional groups, such as halogens, onto terpene scaffolds.

Nature has evolved a diverse collection of halogenase enzymes that can be harnessed for synthesis. dtu.dk These enzymes utilize different mechanisms to create carbon-halogen bonds with remarkable specificity. dtu.dk

Flavin-dependent and Heme/Vanadium-dependent Haloperoxidases : These enzymes use a halide ion and an oxidant (O₂ or H₂O₂) to generate a hypohalous acid species, which can halogenate electron-rich substrates. dtu.dk Vanadium-dependent haloperoxidases (V-HPOs), often found in marine organisms, are known to catalyze the bromination and cyclization of terpene substrates. researchgate.netacs.org

Radical Halogenases : These non-heme, iron-dependent enzymes use a halide, O₂, and α-ketoglutarate to halogenate aliphatic C-H bonds with high regio- and stereospecificity. dtu.dk

Nucleophilic Halogenases : S-adenosyl-L-methionine (SAM)-dependent enzymes can catalyze the formation of a C-X bond via an Sₙ2 reaction. dtu.dk

A chemoenzymatic approach to a molecule like this compound could involve using an engineered enzyme for a key transformation. For example, P450 monooxygenases can be engineered to selectively hydroxylate specific positions on a terpene backbone. researchgate.netacs.org This enzymatically-installed hydroxyl group can then be chemically converted to a bromide. Alternatively, a modular approach could use terpene synthases to create novel terpene skeletons from modified diphosphate (B83284) precursors, which could then be subjected to enzymatic or chemical halogenation. nih.govresearchgate.netcardiff.ac.uk

Table 2: Comparison of Biocatalytic Halogenation Strategies

| Enzyme Class | Mechanism | Halogen Source | Substrate Type | Key Advantages |

|---|---|---|---|---|

| Vanadium Haloperoxidase (V-HPO) | Electrophilic | Br⁻, H₂O₂ | Electron-rich alkenes (terpenes) acs.org | Mild conditions, potential for cascade cyclizations. acs.org |

| Flavin-Dependent Halogenase | Electrophilic | Br⁻, FADH₂, O₂ | Aromatic and other electron-rich moieties dtu.dk | High specificity due to substrate channeling. dtu.dk |

| Radical Halogenase | Radical | Br⁻, Fe²⁺, O₂ | Unactivated aliphatic C-H bonds dtu.dk | Can functionalize otherwise inert positions. dtu.dk |

Green Chemistry Aspects and Sustainable Synthetic Routes

Modern synthetic chemistry places increasing emphasis on sustainability, focusing on minimizing environmental impact and maximizing resource efficiency. ijrpr.com The synthesis of alkyl halides, including this compound, is being re-evaluated through the lens of green chemistry. ijrpr.com

A key goal of green chemistry is to reduce or eliminate the use of hazardous solvents. acsgcipr.org Recent research has demonstrated the feasibility of solvent-free reactions for the synthesis of alkyl halides and related compounds. ijrpr.comrsc.org For example, protocols for the chlorination of alcohols have been developed under solvent-free conditions, sometimes in combination with catalytic systems. organic-chemistry.org The use of ball-milling is another technique that enables solvent-free, one-pot procedures. rsc.org

Atom economy is a measure of how efficiently atoms from the starting materials are incorporated into the final product. Syntheses with poor atom economy generate significant waste. For instance, the Appel reaction (using CBr₄/PPh₃) to convert an alcohol to a bromide has poor atom economy due to the generation of triphenylphosphine oxide as a high molecular weight byproduct. In contrast, using HBr as the brominating agent is more atom-economical, as the only byproduct is water.

The environmental and health impacts of reagents and byproducts are critical considerations. Many organobromine compounds are noted for being persistent in the environment and can bioaccumulate in food chains. acsgcipr.orgnih.govnih.gov Brominated flame retardants, a major class of organobromine compounds, have been linked to endocrine disruption and other health concerns. nih.govresearchgate.net

When synthesizing this compound, the choice of brominating agent and other reagents has a direct environmental consequence. acsgcipr.org

Bromine (Br₂) : While effective, elemental bromine is hazardous to handle. acsgcipr.org

Hydrobromic Acid (HBr) : A strong acid that is corrosive but offers good atom economy.

N-Bromosuccinimide (NBS) : A common reagent for allylic bromination; the succinimide (B58015) byproduct is relatively benign.

Phosphorus Tribromide (PBr₃) : Reacts with water to produce HBr and phosphorous acid.

Byproducts : As mentioned, reactions like the Appel reaction produce significant waste (triphenylphosphine oxide) that must be managed.

Table 3: Environmental Impact Profile of Common Brominating Agents

| Reagent | Formula | Key Hazards | Byproducts | Atom Economy | Green Chemistry Considerations |

|---|---|---|---|---|---|

| Hydrobromic Acid | HBr | Corrosive | H₂O | High | Good atom economy, but corrosive nature requires handling precautions. |

| Carbon Tetrabromide / Triphenylphosphine | CBr₄ / PPh₃ | Toxic (CBr₄) | CHBr₃, Ph₃PO | Very Low | Poor atom economy; generates significant, persistent waste. |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Irritant | Succinimide | Moderate | Solid reagent, easier to handle than Br₂; byproduct is less harmful. |

Iii. Mechanistic Investigations and Reactivity Profiles of 1 Bromo 3,7 Dimethyloct 2 Ene

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon

As a primary allylic halide, 1-bromo-3,7-dimethyloct-2-ene (B6160025) is highly susceptible to nucleophilic substitution. The adjacent π-system of the alkene can stabilize the transition states of both SN1 and SN2 reactions, making it more reactive than its saturated analogue, 1-bromo-3,7-dimethyloctane (B123281). The competition between these pathways is finely balanced and can be directed by the choice of nucleophile, solvent, and temperature.

The reactivity of this compound in nucleophilic substitution is dictated by its ability to proceed through either a concerted (SN2) or a stepwise (SN1) mechanism.

SN2 Pathway : This pathway involves a backside attack by a nucleophile at the C1 carbon, leading to the simultaneous displacement of the bromide ion. While the carbon center is primary, which typically favors SN2 reactions, the methyl group at the C3 position introduces steric hindrance that can slow the reaction rate compared to a linear analogue. pressbooks.pub Strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMSO, acetone) that can stabilize the transition state are known to favor the SN2 mechanism.

SN1 Pathway : This pathway proceeds through the formation of a resonance-stabilized allylic carbocation intermediate after the departure of the bromide leaving group. The primary carbocation at C1 is in resonance with a more stable tertiary carbocation at C3. This stabilization significantly lowers the activation energy for the SN1 mechanism. stackexchange.com Conditions that favor this pathway include the use of weak nucleophiles (e.g., water, alcohols) and polar protic solvents, which can solvate both the leaving group and the carbocation intermediate. pressbooks.pub Higher temperatures can also provide the necessary energy to overcome the activation barrier for carbocation formation. stackexchange.com

It is also important to consider the SN2' (read as SN2 prime) mechanism, an alternative concerted pathway for allylic systems. In this reaction, the nucleophile attacks the C3 carbon of the double bond, causing a rearrangement of the double bond and displacement of the leaving group from the C1 carbon. stackexchange.com The prevalence of SN2 versus SN2' is influenced by the steric environment of both the C1 and C3 positions.

Factors Influencing Substitution Pathways for this compound

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

|---|---|---|

| Substrate Structure | Allylic system stabilizes carbocation intermediate. | Primary carbon is less sterically hindered than secondary or tertiary carbons. |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH). | Strong nucleophiles (e.g., ⁻SH, ⁻CN, N₃⁻). |

| Solvent | Polar protic (e.g., ethanol (B145695), water). | Polar aprotic (e.g., DMSO, acetone). |

| Leaving Group | Good leaving group (Br⁻) is effective for both pathways. | |

| Temperature | Higher temperatures favor SN1. stackexchange.com | Lower temperatures favor SN2. stackexchange.com |

The C3 carbon in this compound is a chiral center. The stereochemical outcome of a nucleophilic substitution reaction depends heavily on the prevailing mechanism.

If a reaction proceeds via a pure SN2 mechanism , it will result in an inversion of configuration at the C1 carbon. However, since the chiral center is at C3, the configuration at C3 would be retained, assuming no SN2' reaction occurs.

In contrast, an SN1 reaction involves a planar, achiral allylic carbocation intermediate. Nucleophilic attack can occur at either the C1 or C3 position. Attack at C1 would regenerate the starting constitutional isomer, while attack at C3 would lead to the SN1' product. If the starting material were enantiomerically pure, the formation of the achiral carbocation would lead to a racemic mixture of products.

Studies on the closely related chiral compound (S)-(+)-citronellyl bromide ((S)-8-bromo-2,6-dimethyloct-2-ene) have shown that stereoselective reactions are possible, with high retention of chirality being observed in certain nucleophilic substitutions, such as the formation of ionic liquids. This suggests that under specific conditions, the SN2 pathway can be highly favored, preventing racemization and allowing for effective chiral induction in the product.

Ionic liquids (ILs) are salts with low melting points that are finding increasing use as solvents and electrolytes. rsdjournal.org The synthesis of novel ILs can be achieved through the quaternization of amines or phosphines with alkyl halides, a classic nucleophilic substitution reaction.

Research on the isomer 8-bromo-2,6-dimethyloct-2-ene (B3204332) has demonstrated the feasibility of this approach. rsdjournal.orgresearchgate.net In a typical synthesis, 1-methylimidazole (B24206) acts as the nucleophile, attacking the carbon bearing the bromine atom in an SN2 reaction. researchgate.net This forms a 1-methyl-3-(2,6-dimethyloct-2-ene)-imidazolium bromide salt. rsdjournal.org The reaction is typically carried out in a polar solvent like acetonitrile (B52724) under moderate heating. rsdjournal.org A subsequent anion exchange, for instance with sodium tetrafluoroborate (B81430), can be performed to yield the final, desired ionic liquid. rsdjournal.org

A similar SN2 pathway is expected for this compound, which would react with nucleophiles like 1-methylimidazole to produce novel terpenoid-based ionic liquids. The yield for the synthesis of the imidazolium (B1220033) bromide intermediate from its isomer was reported to be high. rsdjournal.org

Synthesis of an Imidazolium-Based Ionic Liquid from a this compound Isomer rsdjournal.org

| Parameter | Condition |

|---|---|

| Alkyl Halide | 8-bromo-2,6-dimethyloct-2-ene |

| Nucleophile | 1-methylimidazole |

| Solvent | Acetonitrile |

| Temperature | 50 °C |

| Reaction Time | 24 hours |

| Product | 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazolium bromide |

| Mechanism | Bimolecular Nucleophilic Substitution (SN2) researchgate.net |

Electrophilic Addition Reactions Across the Alkene Moiety

The trisubstituted double bond in this compound is electron-rich and readily undergoes electrophilic addition reactions. The regioselectivity and stereoselectivity of these additions are governed by the electronic and steric properties of the alkene and the nature of the electrophile.

The addition of electrophiles (E-Nu) across the C2=C3 double bond generally follows Markovnikov's rule. The electrophile (E⁺) adds to the less substituted carbon (C2), leading to the formation of a carbocation at the more substituted and sterically hindered carbon (C3). This tertiary carbocation is then attacked by the nucleophile (Nu⁻).

Hydrogen Halide (H-X) Addition : The addition of HBr or HCl will result in the halogen adding to the C3 carbon. In the presence of peroxides, the radical-initiated addition of HBr proceeds via an anti-Markovnikov mechanism, with the bromine adding to the C2 carbon.

Halogen (X₂) Addition : The addition of Br₂ or Cl₂ proceeds through a cyclic halonium ion intermediate. nptel.ac.in The subsequent backside attack by the halide ion (X⁻) occurs at the more substituted carbon (C3), resulting in anti-addition. This means the two halogen atoms will be on opposite faces of the original double bond.

Bromohydrin Formation : In the presence of water, the reaction of the alkene with N-bromosuccinimide (NBS) leads to the formation of a bromohydrin. researchgate.net The reaction forms a bromonium ion intermediate, which is then opened by a water molecule acting as a nucleophile. The water will attack the more substituted carbon (C3), leading to a product with a bromine atom at C2 and a hydroxyl group at C3, with anti stereochemistry. researchgate.net

Predicted Products of Electrophilic Addition to this compound

| Reagent | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product | Stereochemistry |

|---|---|---|---|---|

| HBr | H⁺ | Br⁻ | 1,3-Dibromo-3,7-dimethyloctane | Syn and Anti addition |

| Br₂ | Br⁺ | Br⁻ | 1,2,3-Tribromo-3,7-dimethyloctane | Anti addition nptel.ac.in |

| NBS / H₂O | Br⁺ | H₂O | 1,2-Dibromo-3,7-dimethyloctan-3-ol | Anti addition researchgate.net |

| mCPBA | Electrophilic Oxygen | 1-Bromo-2,3-epoxy-3,7-dimethyloctane | Syn addition nih.gov |

The carbocation intermediate formed by electrophilic attack on the C2=C3 double bond can be trapped by an internal nucleophile, leading to the formation of cyclic structures. Such reactions are pivotal in the synthesis of many natural products. While specific examples starting directly from this compound are not prominent, the principle is well-established in terpene chemistry.

For instance, acid-mediated cyclization of related terpenoid structures is a common synthetic strategy. Treatment of this compound with a strong acid could protonate the double bond, generating a tertiary carbocation at C3. Although the molecule itself lacks a strong internal nucleophile, if it were first converted to a diene or an alcohol, this carbocation could initiate a cascade of cyclization reactions. Another possibility is a Nazarov-type cyclization, which involves the 4π-electrocyclization of a pentadienyl cation. researchgate.net If the bromoalkene were converted into a dienone substrate, this type of reaction could be used to construct five-membered rings. researchgate.net

Radical Reactions and Associated Mechanistic Pathways

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a precursor for carbon-centered radicals. This reactivity is central to its participation in various radical-mediated transformations.

Atom Transfer Radical Cyclization (ATRC) is a powerful method for constructing cyclic systems, proceeding through three fundamental steps: radical generation, cyclization, and conversion of the cyclized radical to a stable product. clockss.org While specific ATRC studies involving this compound are not extensively documented, its structure is amenable to such reactions. The process would be initiated by the abstraction of the bromine atom by a radical initiator or a transition metal complex to generate an allylic radical.

If the carbon backbone of the this compound molecule were modified to contain a tethered radical acceptor (such as another double or triple bond), this allylic radical could undergo an intramolecular cyclization. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) would be governed by Baldwin's rules and the stability of the resulting cyclic radical. Research on related terpene-derived structures has demonstrated the feasibility of radical cascades for building complex polycyclic frameworks. nih.govnih.gov For instance, radical cyclizations have been employed as key steps in the synthesis of intricate terpenoid natural products, highlighting the utility of radical-based bond formation in complex settings. nih.govacs.org

A hypothetical ATRC reaction is outlined below:

Initiation: A transition metal catalyst, M(n), reacts with the allylic bromide to form a transient M(n+1)X species and the key allylic radical.

Cyclization: The generated radical attacks an intramolecular π-system, forming a new C-C bond and a new cyclic radical.

Termination: The cyclic radical abstracts the halogen atom (X) from the M(n+1)X complex, regenerating the M(n) catalyst and yielding the final cyclized product.

The efficiency and stereochemical outcome of such cyclizations are influenced by transannular strain and other conformational effects within the forming bicyclic system. rsc.org

In the realm of polymer chemistry, allylic compounds can function as chain-transfer agents (CTAs) in radical polymerization, a process that helps control the molecular weight of the resulting polymer. Controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization rely on specialized CTAs to mediate the process. researchgate.net

While highly efficient RAFT polymerizations typically use specifically designed dithioesters or related sulfur-containing compounds, other molecules can exhibit chain-transfer activity. researchgate.netnih.gov this compound could theoretically act as a CTA via an addition-fragmentation mechanism. In this scenario, a propagating polymer radical adds to the double bond of the allylic bromide. The resulting intermediate radical can then fragment, cleaving the weak C-Br bond to release a bromine radical and a polymer chain capped with the terpene moiety. The liberated bromine radical can then initiate a new polymer chain. However, the efficiency of such a process is often lower than that of dedicated RAFT agents, and side reactions may occur. The development of sulfur-free RAFT agents often involves exo-olefin compounds specifically engineered for efficient addition-fragmentation. nih.gov

Transition Metal-Catalyzed Transformations

The dual functionality of this compound makes it a versatile substrate for transition metal catalysis, which can be tailored to selectively activate either the C-Br bond or the alkene.

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for C-C bond formation. As an allylic bromide, this compound is a suitable electrophile for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. The coupling of this compound with an aryl or vinyl boronic acid (or ester) would proceed via a standard catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation from the boron species, and reductive elimination to form the new C-C bond. organic-chemistry.orgacs.org A key challenge in coupling with allylic electrophiles is ensuring chemoselectivity, particularly avoiding reactions at other functional groups. nih.govnih.gov

Heck Reaction: The Heck reaction couples the substrate with an alkene, typically in the presence of a base. organic-chemistry.orgmdpi.com The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would generate a new, more complex diene structure. The mechanism involves oxidative addition of Pd(0), migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination. nih.gov For allylic systems, regioselectivity can be a concern, with the potential for the incoming group to attach at either the α or γ position relative to the leaving group.

Sonogashira Coupling: This reaction forges a bond between the allylic bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgbeilstein-journals.org The mechanism involves two interconnected cycles: a palladium cycle similar to other cross-couplings and a copper cycle that generates a copper acetylide intermediate, which then participates in the transmetalation step. organic-chemistry.orglibretexts.org This method would install an enyne moiety onto the terpene backbone.

The table below summarizes typical conditions for these reactions based on studies with analogous allylic or vinyl halides.

| Reaction | Catalyst System | Base | Solvent | Typical Substrate | Ref |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Cs₂CO₃, K₃PO₄ | THF, Dioxane, Water | Aryl/Vinyl Boronic Acids | organic-chemistry.orgacs.org |

| Heck | Pd(OAc)₂, Palladacycles | Et₃N, K₂CO₃ | DMF, Acetonitrile | Acrylates, Styrenes | organic-chemistry.orgmdpi.com |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | THF, DMF | Terminal Alkynes | wikipedia.orgorganic-chemistry.org |

The presence of two reactive sites in this compound presents a challenge and an opportunity for selective functionalization.

Functionalization of the C-Br Bond: As detailed above, transition metal-catalyzed cross-coupling reactions are highly effective methods for selectively transforming the C-Br bond while leaving the alkene moiety intact. organic-chemistry.org Other nucleophilic substitutions at the allylic position, such as aminations, can also be achieved, often catalyzed by palladium or nickel complexes. rsc.org

Functionalization of the Alkene: Conversely, the double bond can be targeted. Electrophilic additions to the alkene, such as halogenation, are possible. For example, electrochemical methods have been developed for the selective dibromination of terpenes, avoiding the use of hazardous Br₂. researchgate.net Other potential alkene transformations include dihydroxylation or epoxidation. The challenge lies in preventing concomitant reaction at the allylic bromide site.

Chemoselective Catalysis: Advanced catalytic systems aim to control which functional group reacts. This can be achieved by tuning the catalyst and reaction conditions. For instance, in bifunctional molecules containing both an allylic acetate (B1210297) and a vinylboronate ester, a palladium catalyst can be directed to react preferentially with the allylic acetate before a subsequent Suzuki coupling is initiated by changing the conditions. nih.gov Similar strategies could be envisioned for this compound, where one catalyst system might favor allylic substitution while another could promote a reaction involving the alkene, such as a metal-catalyzed C-H functionalization at the allylic methyl group. researchgate.netrsc.orgsioc-journal.cn

Rearrangement Reactions and Pericyclic Processes

The allylic nature of this compound makes it a candidate for various rearrangement and pericyclic reactions, which are concerted processes that occur through a cyclic transition state. cuhimachal.ac.inuou.ac.in

Rearrangement Reactions: Allylic systems can undergo rearrangements where a substituent migrates from one position to another. byjus.com For this compound, a organic-chemistry.orgresearchgate.net-sigmatropic shift could occur, particularly under thermal or photochemical conditions, leading to the isomeric tertiary bromide, 3-bromo-3,7-dimethyloct-1-ene. Furthermore, reactions that proceed through a carbocation intermediate, such as under Sₙ1 conditions, are often accompanied by rearrangements to form a more stable carbocation before the nucleophile attacks. masterorganicchemistry.com In terpene chemistry, acid-catalyzed cyclizations and rearrangements are common, often leading to the formation of cyclic monoterpenes. nih.gov

Pericyclic Processes: These reactions are governed by the principles of orbital symmetry. cuhimachal.ac.in

Electrocyclic Reactions: These involve the formation of a ring from a conjugated system. While the substrate itself is not a conjugated polyene, derivatives could be designed to undergo such ring-closing reactions. solubilityofthings.com

Cycloaddition Reactions: In these reactions, two or more molecules combine to form a cyclic adduct. This compound could potentially act as the "enophile" in an ene reaction, a pericyclic process related to the Diels-Alder reaction. slideshare.net Here, the alkene would react with a compound containing an allylic hydrogen (the "ene"), resulting in the formation of a new sigma bond with migration of the ene double bond and transfer of the allylic hydrogen.

The study of these mechanistic pathways is crucial for harnessing the synthetic potential of this compound and related terpene-derived building blocks in organic synthesis.

Wagner-Meerwein Rearrangements and Related Transformations

The Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.org These rearrangements are common in reactions involving carbocation intermediates, which can be readily generated from this compound due to the stability of the resulting allylic carbocation.

The formation of a carbocation at the C1 position upon departure of the bromide ion can initiate a cascade of rearrangements. For instance, a hydride shift from the C3 position to the C2 position would lead to a more stable tertiary carbocation. Subsequent reactions would then proceed from this new intermediate.

While specific studies detailing Wagner-Meerwein rearrangements for this compound are not extensively documented in the provided search results, the principles of such transformations are well-established in similar systems. For example, the conversion of isoborneol (B83184) to camphene (B42988) is a classic illustration of this type of rearrangement. wikipedia.org The related Nametkin rearrangement involves the migration of methyl groups in terpenes, a class of compounds to which this compound belongs. wikipedia.org

The reactivity of related brominated citronellol (B86348) derivatives highlights the potential for such rearrangements. For instance, (S)-8-bromo-2,6-dimethyloct-2-ene generates allylic carbocations that favor isomerization pathways. This suggests that under acidic conditions or with Lewis acids, this compound would likely undergo similar skeletal reorganizations.

Oxidative and Reductive Manipulations of Functional Groups

The functional groups of this compound, namely the carbon-bromine bond and the carbon-carbon double bond, are amenable to a range of oxidative and reductive transformations.

Reductive Manipulations:

Reductive debromination of this compound can be achieved using various reducing agents, leading to the formation of 3,7-dimethyloct-2-ene. This can be accomplished with metal hydrides or through catalytic hydrogenation.

Furthermore, the double bond can be selectively reduced. For instance, catalytic hydrogenation using a palladium catalyst can reduce the double bond to yield 1-bromo-3,7-dimethyloctane. scirp.org The choice of catalyst and reaction conditions is crucial to control the chemoselectivity of the reduction.

Oxidative Manipulations:

Oxidation of this compound can target the double bond. Epoxidation of the double bond using peroxy acids like m-chloroperbenzoic acid (mCPBA) would yield an epoxide. This reaction is common for related terpenoid structures.

Oxidative cleavage of the double bond, for example, through ozonolysis followed by a reductive or oxidative workup, would lead to the formation of smaller carbonyl-containing fragments.

The allylic position (C4) is also susceptible to oxidation. Reagents like selenium dioxide can introduce a hydroxyl group at the allylic position, a common transformation in terpenoid chemistry. scielo.br

The following table summarizes potential oxidative and reductive reactions of this compound based on the reactivity of similar compounds.

| Transformation | Reagent(s) | Potential Product(s) | Reference |

| Reductive Debromination | Metal Hydrides (e.g., NaBH₄) | 3,7-dimethyloct-2-ene | |

| Catalytic Hydrogenation | H₂, Pd/C | 1-bromo-3,7-dimethyloctane | scirp.org |

| Epoxidation | m-CPBA | 1-bromo-2,3-epoxy-3,7-dimethyloctane | |

| Allylic Oxidation | SeO₂ | 1-bromo-4-hydroxy-3,7-dimethyloct-2-ene | scielo.br |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. Me₂S | Carbonyl fragments |

Iv. Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules like 1-Bromo-3,7-dimethyloct-2-ene (B6160025) in solution. High-field instruments provide the necessary resolution to distinguish between magnetically non-equivalent nuclei within the molecule.

One-dimensional (¹H and ¹³C) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms. The ¹H NMR spectrum is expected to show characteristic signals for the vinyl proton on the C2-C3 double bond, the methylene (B1212753) protons adjacent to the bromine atom (C1), and the various aliphatic protons of the octene chain. The ¹³C NMR spectrum, often acquired with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number of distinct carbon environments and classifies them as CH₃, CH₂, CH, or quaternary carbons.

While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as its saturated analog 1-Bromo-3,7-dimethyloctane (B123281) and the related allylic bromide, Geranyl bromide.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Multiplicity / Carbon Type |

|---|---|---|---|

| 1 | ~4.0 - 4.1 | ~35 - 40 | d / CH₂ |

| 2 | ~5.5 - 5.7 | ~120 - 125 | t / CH |

| 3 | - | ~140 - 145 | C |

| 3-CH₃ | ~1.7 - 1.8 | ~16 - 18 | s / CH₃ |

| 4 | ~1.9 - 2.1 | ~38 - 40 | t / CH₂ |

| 5 | ~1.1 - 1.3 | ~24 - 26 | m / CH₂ |

| 6 | ~1.3 - 1.5 | ~36 - 38 | m / CH₂ |

| 7 | ~1.5 - 1.6 | ~27 - 29 | m / CH |

| 7-CH₃ (x2) | ~0.8 - 0.9 | ~22 - 23 | d / CH₃ |

For complete and unambiguous assignment, two-dimensional (2D) NMR experiments are indispensable.

NMR spectroscopy is a powerful process analytical technology (PAT) for monitoring chemical reactions in real time. The synthesis of this compound, for instance from the corresponding alcohol (3,7-dimethyloct-2-en-1-ol), can be monitored directly in the NMR tube or using a flow-NMR setup. By tracking the disappearance of key reactant signals (e.g., the hydroxymethyl protons of the alcohol) and the concurrent appearance of product signals (e.g., the bromomethyl protons and the shifted vinyl proton of the product), researchers can obtain precise kinetic data, determine reaction endpoints, and detect the formation of transient intermediates or byproducts without the need for quenching and workup.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound (C₁₀H₁₉Br), HRMS can confirm the molecular formula by matching the experimental mass to the calculated exact mass (218.0670 for ⁷⁹Br and 220.0650 for ⁸¹Br). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a definitive signature in the mass spectrum.

Fragmentation analysis, typically performed using techniques like electron ionization (EI) or collision-induced dissociation (CID), provides structural information. The mass spectrum of the related compound 1-Bromo-3,7-dimethylocta-2,6-diene shows characteristic fragments that can be extrapolated to predict the behavior of this compound. nih.gov

Plausible HRMS Fragmentation Pathways for this compound

| Fragment (m/z) | Proposed Identity | Fragmentation Mechanism |

|---|---|---|

| 218/220 | [M]⁺ | Molecular Ion |

| 139 | [M-Br]⁺ | Loss of a bromine radical |

| 97 | [C₇H₁₃]⁺ | Allylic cleavage at C4-C5 |

| 69 | [C₅H₉]⁺ | Further fragmentation of the alkyl chain |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Progress

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds. For this compound, these techniques can quickly confirm the presence of the alkene and alkyl halide moieties.

FT-IR spectroscopy would show characteristic absorption bands. The C=C double bond stretch is typically a weak to medium band, while the C-H bonds (both sp² and sp³) give strong signals. The C-Br stretch appears in the fingerprint region.

Raman spectroscopy is often complementary to IR. The C=C double bond, being more polarizable, typically gives a strong Raman signal, making it particularly useful for confirming the presence of the alkene group.

Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H stretch (sp²) | 3010 - 3095 | FT-IR, Raman |

| C-H stretch (sp³) | 2850 - 2960 | FT-IR, Raman |

| C=C stretch | 1640 - 1680 | FT-IR (weak), Raman (strong) |

| C-H bend | 1375 - 1465 | FT-IR |

| C-Br stretch | 500 - 600 | FT-IR (strong) |

Chiral Chromatography (GC-MS, HPLC) for Enantiomeric Excess and Diastereomeric Ratio Determination

The structure of this compound contains a chiral center at the C3 position. Therefore, the compound can exist as a pair of enantiomers (R and S). Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample, which is critical in asymmetric synthesis or biocatalysis.

Chiral Gas Chromatography (GC): Using a capillary column coated with a chiral stationary phase (e.g., a cyclodextrin (B1172386) derivative), the enantiomers of this compound can be separated based on the differential stability of the transient diastereomeric complexes they form with the stationary phase. Coupling the GC to a Mass Spectrometer (GC-MS) allows for the confirmation of the identity of each eluting peak.

Chiral High-Performance Liquid Chromatography (HPLC): Similarly, HPLC with a chiral stationary phase can be employed for the separation. This method is particularly useful for preparative-scale separations to isolate pure enantiomers for further study.

The ratio of the peak areas for the two enantiomers in the chromatogram is used to calculate the enantiomeric excess, a key indicator of the stereoselectivity of the synthetic route used.

X-ray Crystallography of Derivatives for Definitive Solid-State Structure (where applicable)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid. Since this compound is likely a liquid at ambient temperature, direct analysis is not feasible. However, a suitable solid derivative can be synthesized for crystallographic analysis. For example, a reaction that introduces a rigid, crystalline moiety (such as a derivative of benzoic acid or a complex with a heavy atom) could yield a solid product.

If a single crystal of such a derivative is obtained, X-ray diffraction analysis would provide an unambiguous determination of:

The molecular connectivity.

Precise bond lengths and angles.

The relative stereochemistry of all chiral centers.

The absolute stereochemistry (e.g., R/S configuration at C3), especially if a chiral derivative is used or if anomalous dispersion effects are measurable.

This technique provides the ultimate structural proof, complementing the data obtained from spectroscopic and chromatographic methods.

V. Theoretical and Computational Chemistry Studies of 1 Bromo 3,7 Dimethyloct 2 Ene

Quantum Chemical Calculations

No peer-reviewed articles or database entries containing detailed quantum chemical calculations specifically for 1-bromo-3,7-dimethyloct-2-ene (B6160025) were found.

There is no published data on the electronic structure of this compound. Information regarding its HOMO-LUMO gap, charge distribution, and molecular electrostatic potential is not available in the scientific literature.

A conformational analysis of this compound to determine its various spatial arrangements and their corresponding energy minima has not been reported in the literature.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

No molecular dynamics simulations have been published that investigate the dynamic behavior of this compound or its interactions with solvent molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules like this compound, providing valuable insights that complement experimental data. These predictive methods are particularly useful for assigning complex spectra, understanding the relationship between molecular structure and spectroscopic properties, and aiding in the elucidation of unknown structures. The primary methods employed for these predictions are rooted in quantum mechanics, with Density Functional Theory (DFT) being a widely used approach due to its balance of accuracy and computational cost.

Methodology for Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies for this compound would typically involve a multi-step computational workflow. The initial step is the determination of the molecule's stable conformations. As an acyclic and flexible molecule, this compound can exist in numerous conformations. A thorough conformational search is performed using methods like molecular mechanics or semi-empirical calculations to identify various low-energy structures.

Following the conformational search, the geometries of the identified conformers are optimized at a higher level of theory, commonly DFT with a suitable functional (e.g., B3LYP, mPW1PW91) and basis set (e.g., 6-31+G(d,p)). compchemhighlights.org These optimized geometries represent the minimum energy structures on the potential energy surface.

Once the optimized geometries are obtained, the NMR shielding tensors and vibrational frequencies are calculated. For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within the DFT framework. nih.gov The calculated isotropic shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). For vibrational frequencies, the calculation involves determining the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic frequencies. These frequencies can be scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. nih.govspectroscopyonline.com

The final predicted spectrum is often a Boltzmann-weighted average of the spectra calculated for each stable conformer, reflecting the conformational population at a given temperature. compchemhighlights.org This is crucial for flexible molecules where multiple conformations contribute to the experimentally observed spectrum.

Predicted NMR Chemical Shifts

While specific experimental and fully calculated spectral data for this compound are not widely published in readily available literature, a theoretical study would generate data tables listing the predicted ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. The data would likely be presented for the most stable conformer or as a Boltzmann-weighted average. Such a table would be instrumental in assigning experimental NMR spectra.

Below is a representative table illustrating how predicted NMR chemical shifts for the E-isomer of this compound would be presented. Note: The values in this table are hypothetical and for illustrative purposes only, as they are not derived from a specific computational study on this molecule.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | 4.05 | 29.5 |

| C2 | 5.60 | 123.0 |

| C3 | - | 142.0 |

| C4 | 2.10 | 39.8 |

| C5 | 1.40 | 25.5 |

| C6 | 1.98 | 37.0 |

| C7 | 1.55 | 30.0 |

| C8 | 0.90 | 22.5 |

| C9 (on C3) | 1.70 | 16.0 |

| C10 (on C7) | 0.90 | 22.5 |

Predicted Vibrational Frequencies

Similarly, computational studies would predict the vibrational frequencies corresponding to the normal modes of vibration for this compound. These frequencies are typically presented in wavenumbers (cm⁻¹) and can be correlated with bands observed in infrared (IR) and Raman spectroscopy. The calculations also provide the IR intensity and Raman activity for each mode, which helps in predicting the appearance of the spectra.

A detailed research finding would present a table listing the calculated harmonic frequencies, their corresponding IR intensities, and the primary atomic motions associated with each vibration (the assignment).

Below is an example of how such data would be formatted. Note: The values and assignments in this table are hypothetical and serve as an illustration of the output of a computational study.

| Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Vibrational Mode Assignment |

|---|---|---|

| 3020 | 15 | =C-H stretch (C2-H) |

| 2965 | 85 | C-H stretch (methyl, asymmetric) |

| 2870 | 60 | C-H stretch (methyl, symmetric) |

| 1665 | 25 | C=C stretch |

| 1450 | 40 | CH₂ scissoring |

| 1375 | 35 | C-H bend (methyl, symmetric) |

| 830 | 10 | =C-H bend (out-of-plane) |

| 650 | 90 | C-Br stretch |

These theoretical predictions of spectroscopic parameters are invaluable in the structural analysis of this compound. They provide a basis for the interpretation of experimental data and can be particularly powerful when used in combination with techniques like DP4+ analysis, which statistically compares calculated and experimental NMR data to determine the most probable structure among several possibilities. compchemhighlights.orgnih.gov

Vi. Research Applications and Synthetic Utility of 1 Bromo 3,7 Dimethyloct 2 Ene

Strategic Building Block in Complex Organic Synthesis

The inherent reactivity of 1-Bromo-3,7-dimethyloct-2-ene (B6160025) and its structural analogues, such as geranyl bromide ((E)-1-Bromo-3,7-dimethylocta-2,6-diene), allows chemists to introduce the C10 isoprenoid unit into larger, more complex molecular frameworks. The presence of the bromine atom provides a reactive site for nucleophilic substitution and coupling reactions, while the double bond can undergo various addition reactions.

The synthesis of natural products, particularly terpenes and pheromones, often relies on strategic bond formations using versatile building blocks. nih.gov Bromo-derivatives of terpenes are frequently employed for this purpose. For instance, the synthesis of aggregation pheromones for certain beetle species involves chiral intermediates that are structurally related to dimethyloctane frameworks, highlighting the utility of such building blocks in creating bioactive molecules. researchgate.net

The related compound, (E)-1-Bromo-3,7-dimethylocta-2,6-diene (geranyl bromide), is a well-established precursor in terpene chemistry. cymitquimica.comnih.gov It can be prepared from the corresponding alcohol, geraniol (B1671447), and subsequently used to build more complex terpenoid structures. acs.org Research into biomimetic polycyclization reactions, which aim to mimic how nature creates complex terpenes, has explored terpene-derived precursors to forge intricate polycyclic natural products. escholarship.orgamazonaws.com These studies underscore the importance of activated terpene chains, like this compound, in constructing biologically relevant molecules.

Beyond natural products, this compound and its analogues serve as key starting materials for a variety of advanced organic molecules. A notable application is in the synthesis of complex heterocyclic compounds. For example, reacting 1-bromo-7-methoxy-3,7-dimethyloct-2-ene with substituted benzimidazoles yields complex molecules with potential applications in medicinal chemistry. google.com This reaction proceeds through nucleophilic substitution, where the benzimidazole (B57391) nitrogen atom displaces the bromide. google.com

Another significant application is the synthesis of ionic liquids. The isomer 8-bromo-2,6-dimethyloct-2-ene (B3204332) reacts with 1-methylimidazole (B24206) to form 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazolium bromide, a precursor to a functional ionic liquid. rsdjournal.org This demonstrates the compound's utility in creating non-traditional materials with unique properties.

Table 1: Examples of Complex Molecules Synthesized from this compound Analogues

| Starting Material | Reagent | Product | Application Area | Source(s) |

|---|---|---|---|---|

| 1-bromo-7-methoxy-3,7-dimethyloct-2-ene | 2,4-dimethylbenzimidazole | (2E)-1-(7-Methoxy-3,7-dimethyloct-2-enyl)-2,4-dimethylbenzimidazole | Synthesis of Heterocycles | google.com |

Role in Materials Science Research

The utility of this compound extends into materials science, where it functions as a precursor for creating materials with specific, tailored properties. Its ability to participate in various chemical reactions makes it a valuable component in the production of advanced functional materials.

The compound and its saturated analogue, 1-bromo-3,7-dimethyloctane (B123281), are utilized in the creation of specialty polymers. The bromo-functional group can act as an initiation site for polymerization reactions or be used to graft the dimethyloctene side-chain onto existing polymer backbones, thereby modifying the material's physical and chemical properties, such as hydrophobicity and thermal stability.

A significant example of its role as a precursor for functional materials is the synthesis of the ionic liquid 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazolium tetrafluoroborate (B81430) (MDI-BF4). rsdjournal.org This material was synthesized with the goal of creating a novel electrolyte for the production of hydrogen through water electrolysis, demonstrating a direct link between the bromo-precursor and advanced energy materials. rsdjournal.orgresearchgate.net

Table 2: Synthesis of a Functional Material Using a this compound Isomer

| Reaction Step | Reactants | Conditions | Product | Potential Application | Source(s) |

|---|---|---|---|---|---|

| 1. Quaternization | 8-bromo-2,6-dimethyloct-2-ene, 1-methylimidazole, acetonitrile (B52724) | Magnetic stirring, 50 °C, 24 h | 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazolium bromide | Intermediate | rsdjournal.org |

| 2. Anion Exchange | 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazolium bromide, sodium tetrafluoroborate, acetone (B3395972) | Stirring at room temp, 24 h | 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazolium tetrafluoroborate | Electrolyte for water electrolysis | rsdjournal.org |

Surface Functionalization and Self-Assembled Systems

Alkyl halides are standard reagents for the chemical modification of surfaces. The reactive C-Br bond in this compound makes it a suitable candidate for grafting onto various substrates, such as silica (B1680970) or metal oxides. While direct examples for this specific molecule are not prevalent in literature, the alkylation of polymers using the related 1-bromo-3,7-dimethyloctane provides a strong indication of its potential in surface functionalization. Such modifications can alter the surface properties, for instance, to create hydrophobic or biocompatible coatings. The synthesis of ionic liquids also relates to self-assembled systems, as these amphiphilic molecules can form micelles or other ordered structures in solution.

Development of Novel Synthetic Methodologies Leveraging its Reactivity

The unique reactivity of this compound and its analogues has been leveraged to pioneer new synthetic methods. The ability of the double bond to be functionalized in a regioselective manner allows for precise chemical transformations. A significant advancement in synthetic methodology involves the use of related terpene precursors in catalytic polycyclization reactions. For example, research has shown that using a fluoride (B91410) analogue (linaloyl fluoride) with a lithium/weakly-coordinating anion salt can catalyze tail-to-head polycyclizations, mimicking complex biosynthetic pathways to produce various terpene cores. amazonaws.com This approach highlights how activating the terminal end of an isoprenoid chain can lead to powerful and efficient methods for constructing complex molecular architectures. amazonaws.com The specific reaction of 8-bromo-2,6-dimethyloct-2-ene to form an imidazolium (B1220033) salt is also a key step in a methodology for producing novel ionic liquids. rsdjournal.org

Use as a Probe Molecule in Fundamental Mechanistic Organic Chemistry Studies

This compound, commonly known as geranyl bromide, serves as a valuable probe molecule in the investigation of fundamental organic reaction mechanisms due to its distinct structural features. As a primary allylic bromide, its reactivity in nucleophilic substitution and coupling reactions provides insights into the intricate details of reaction pathways, including stereochemistry and regioselectivity.

In studies of bioinspired Brønsted acid-promoted alkylations of tryptophan derivatives, geranyl bromide has been employed as an electrophile to probe the regioselectivity of the reaction. The reaction of L-tryptophan methyl ester with geranyl bromide under acidic conditions yields a mixture of C2- and C3-geranylated indole (B1671886) products. The ratio of these products provides valuable information about the reaction mechanism and the factors governing the site of alkylation on the indole ring. For instance, in one study, the reaction yielded a 4.3:1 ratio of the C3- to C2-geranylated product, with a total yield of 32%. nih.gov This regiochemical outcome helps to elucidate the electronic and steric influences on the transition state of the reaction.

Furthermore, modified versions of this compound are synthesized to act as mechanistic probes for enzymatic reactions. For example, 3-bromo analogues of geranyl diphosphate (B83284) have been created to study the reaction mechanism of multiproduct terpene synthases. These analogues act as potent competitive inhibitors of the enzyme, allowing researchers to investigate the binding and initial steps of the cyclization cascade without the reaction proceeding to completion. Kinetic studies with these probes revealed that the presence of the bromine atom prevents the formation of the key allylic cation intermediate, thus halting the reaction and providing a snapshot of the enzyme-substrate interactions. rsc.org

The following table summarizes the key features of this compound that make it a useful mechanistic probe:

| Feature | Application in Mechanistic Studies | Example |

| Allylic Bromide | Investigation of nucleophilic substitution (SN2 vs. SN2') and coupling reaction mechanisms. | Probing regioselectivity in the alkylation of indoles. nih.gov |

| E-Isomer | Studying the stereochemical outcome of reactions to elucidate the catalytic cycle. | Used in palladium-catalyzed reactions to determine retention or inversion of configuration. acs.org |

| Terpenoid Backbone | Serving as a starting point for the synthesis of enzyme inhibitors to probe biochemical pathways. | Synthesis of 3-bromo geranyl diphosphate to inhibit terpene synthase. rsc.org |

Applications in Ionic Liquid Synthesis and Electrolyte Development

The chemical structure of this compound makes it a suitable precursor for the synthesis of novel ionic liquids (ILs), particularly those with potential applications in electrochemical systems. The bromo group provides a reactive site for quaternization of nitrogen-containing heterocyclic compounds, a common method for synthesizing imidazolium- or pyridinium-based ILs. The long, hydrophobic dimethyloctenyl chain, derived from the natural monoterpene geraniol, can impart unique properties to the resulting IL, such as low melting points and good solubility in organic media.

A notable example is the synthesis of the ionic liquid 1-methyl-3-((S)-3,7-dimethyloct-6-en-1-yl)imidazolium tetrafluoroborate. In this synthesis, the bromide analogue, (S)-8-bromo-2,6-dimethyloct-2-ene, is reacted with 1-methylimidazole in acetonitrile. This bimolecular nucleophilic substitution (SN2) reaction leads to the formation of the corresponding imidazolium bromide salt. Subsequently, a metathesis reaction with sodium tetrafluoroborate is carried out to exchange the bromide anion for the tetrafluoroborate anion, yielding the final ionic liquid. uiowa.eduresearchgate.net

The resulting ionic liquid, which incorporates the citronellyl moiety (a reduced form of the geranyl group), was investigated for its potential as an electrolyte in the electrolysis of water for hydrogen production. uiowa.eduresearchgate.net Cyclic voltammetry studies demonstrated that this ionic liquid can conduct electricity, and its performance is not adversely affected by increasing concentrations of water. This suggests that terpenoid-derived ionic liquids could be promising electrolytes for electrochemical applications. uiowa.eduresearchgate.net The synthesis yielded the intermediate bromide salt, which was then converted to the tetrafluoroborate ionic liquid with a final purity of 88.8%. uiowa.edu

The synthesis and characterization data for a geranyl-derived imidazolium ionic liquid are summarized in the table below.

| Compound | Synthesis Step | Reagents | Solvent | Conditions | Yield/Purity |

| 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazolium bromide | Quaternization | 8-bromo-2,6-dimethyloct-2-ene, 1-methylimidazole | Acetonitrile | 50°C, 24h | - |

| 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazolium tetrafluoroborate | Anion Exchange | Imidazolium bromide, Sodium tetrafluoroborate | Acetone | Room Temp, 24h | 88.8% Purity |

The development of such ILs is part of a broader research effort to create "green" solvents and electrolytes from renewable resources, as the geranyl group is derived from geraniol, a naturally abundant alcohol. The tunability of the cation and anion allows for the fine-tuning of the physical and chemical properties of these ionic liquids, such as viscosity, conductivity, and thermal stability, for specific applications. researchgate.netresearchgate.net

Vii. Future Research Directions and Emerging Trends

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The synthesis of 1-Bromo-3,7-dimethyloct-2-ene (B6160025) traditionally yields a racemic mixture. However, the development of stereochemically pure forms of this compound is a significant area of future research, as the biological activity and material properties of its derivatives are often dependent on their stereochemistry.

Future efforts will likely concentrate on the adaptation of modern asymmetric synthesis techniques to control the stereochemistry at the C3 position and during subsequent reactions. Methodologies such as palladium-catalyzed enantioselective decarboxylative allylic alkylation could be applied to precursors of this compound to generate specific stereoisomers. nih.gov The development of chiral catalysts that can facilitate the stereoselective bromination of geraniol (B1671447) derivatives is another promising avenue.

Moreover, research into the diastereoselective reactions of this compound will be crucial for the synthesis of complex molecules with multiple stereocenters. This includes exploring its use in cascade reactions where the stereochemistry of the initial reaction dictates the stereochemical outcome of subsequent steps.

| Synthetic Approach | Potential Outcome | Key Challenges |

| Enantioselective Allylic Bromination | Access to enantiopure this compound | Catalyst design and control of regioselectivity |

| Diastereoselective Tandem Cyclizations | Synthesis of complex polycyclic structures | Substrate design and reaction condition optimization |

| Kinetic Resolution of Racemic Mixture | Separation of enantiomers | Development of efficient resolving agents or enzymes |

Integration into Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, consistency, and scalability. For the synthesis of this compound and its derivatives, flow chemistry presents an opportunity to overcome challenges associated with traditional batch processes, such as exothermic reactions and the handling of hazardous reagents.

Future research will likely focus on developing robust flow protocols for the synthesis of this compound, potentially integrating multiple steps into a single, continuous operation. nih.govazolifesciences.com This could involve the in-line generation of brominating agents, followed by immediate reaction with a geraniol derivative in a microreactor. Such systems allow for precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields and purities. flinders.edu.au The development of packed-bed reactors containing immobilized catalysts or reagents could further enhance the efficiency and sustainability of the synthesis.

| Flow Chemistry Aspect | Advantage for Synthesis | Future Research Direction |

| Microreactors | Enhanced heat and mass transfer, improved safety | Optimization of reactor design for specific reaction kinetics |

| In-line Purification | Reduced workup time and solvent use | Integration of continuous separation technologies |

| Automated Systems | High-throughput screening and process optimization | Development of self-optimizing reaction platforms |

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer green and efficient alternatives to traditional synthetic methods, often enabling novel transformations under mild conditions. For this compound, these technologies open up new avenues for its synthesis and functionalization.

Future research in photocatalysis could explore the use of light-mediated reactions for the selective C-H functionalization of the terpene backbone, allowing for the introduction of various functional groups at positions that are difficult to access through conventional means. nih.govresearchgate.net Photocatalytic methods for the generation of radicals from this compound could also be investigated for use in carbon-carbon and carbon-heteroatom bond-forming reactions.

In the realm of electrocatalysis, the electrochemical reduction of this compound could be used to generate nucleophilic intermediates for subsequent reactions. researchgate.net Conversely, its electrochemical oxidation could provide access to electrophilic species. The development of selective and efficient electrocatalytic systems for these transformations will be a key area of future work.

Bio-Inspired Synthesis and Biocatalytic Modifications

Nature provides a rich source of inspiration for the development of novel synthetic strategies. Bio-inspired approaches to the synthesis of complex molecules often involve cascade reactions that efficiently build molecular complexity from simple precursors.

Future research in this area will likely focus on mimicking the biosynthetic pathways of halogenated terpenes to develop concise and stereoselective syntheses of this compound derivatives. This could involve the use of enzymatic or chemoenzymatic methods to perform key transformations. For instance, the use of halogenases for the selective bromination of geraniol or its derivatives could provide a highly efficient and environmentally friendly route to this compound. rsc.org

Furthermore, the biocatalytic modification of this compound using enzymes such as oxidases, reductases, and transferases could be explored to generate a diverse range of functionalized analogs with potential applications in the pharmaceutical and fragrance industries. nih.gov

Advanced Computational Design of Novel Reactions and Materials

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the design of new catalysts and materials.

For this compound, future computational studies will likely focus on several key areas. Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of its reactions, providing insights that can be used to optimize reaction conditions and develop new catalytic systems. researchgate.netacs.org Computational screening of potential catalysts for its enantioselective synthesis could accelerate the discovery of new and more efficient synthetic routes. acs.org

Furthermore, computational modeling can be used to predict the properties of materials derived from this compound. This could involve the design of novel polymers with specific thermal or mechanical properties, or the prediction of the biological activity of its derivatives. The integration of machine learning and artificial intelligence with computational chemistry is also expected to play an increasingly important role in this area. nih.gov

Q & A

Basic: What are the optimal synthetic routes for preparing 1-Bromo-3,7-dimethyloct-2-ene in high yield and purity?

Methodological Answer:

The synthesis of this compound (also known as geranyl bromide) typically involves allylic bromination of monoterpene precursors. A high-yield approach (84%) employs hydrobromic acid (HBr) under controlled conditions with geraniol derivatives. For example, (E)-1-Bromo-3,7-dimethylocta-2,6-diene is synthesized via bromination of geraniol using HBr in dichloromethane at 0–5°C, followed by purification via column chromatography . Key factors include temperature control to minimize elimination side reactions and steric hindrance management due to the compound’s branched structure.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

1H and 13C NMR are critical for structural confirmation, with diagnostic signals such as: